![molecular formula C7H9F3N2O4 B2426227 7-Oxa-2,5-diazaspiro[3.4]octan-6-ona; ácido 2,2,2-trifluoroacético CAS No. 2229318-51-6](/img/structure/B2426227.png)
7-Oxa-2,5-diazaspiro[3.4]octan-6-ona; ácido 2,2,2-trifluoroacético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C7H9F3N2O4 and a molecular weight of 242.15 g/mol . This compound is known for its unique spirocyclic structure, which includes an oxazolidinone ring fused to a diazaspiro ring system. The presence of trifluoroacetic acid as a counterion adds to its distinct chemical properties.
Aplicaciones Científicas De Investigación
7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF). The final product is then treated with trifluoroacetic acid to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles like alkyl halides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazolidinone derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of N-alkylated spirocyclic compounds.
Mecanismo De Acción
The mechanism of action of 7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The spirocyclic structure allows it to fit into unique binding sites, thereby affecting the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Similar spirocyclic structure but lacks the oxazolidinone ring.
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one: Contains a methyl group and a different spirocyclic arrangement.
Uniqueness
7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid is unique due to its combination of an oxazolidinone ring and a diazaspiro ring system, along with the presence of trifluoroacetic acid. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
7-oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.C2HF3O2/c8-4-7-5(3-9-4)1-6-2-5;3-2(4,5)1(6)7/h6H,1-3H2,(H,7,8);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTDHPYFCHQCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)COC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
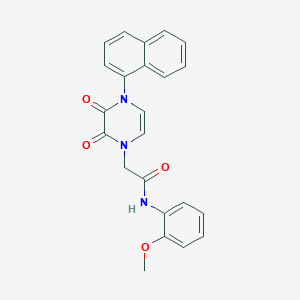
![(3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2426146.png)
![(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-enamide](/img/structure/B2426148.png)
![(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2426149.png)
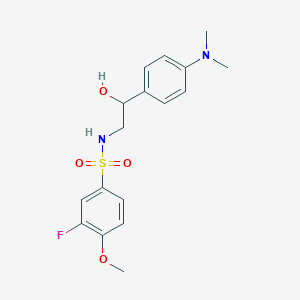
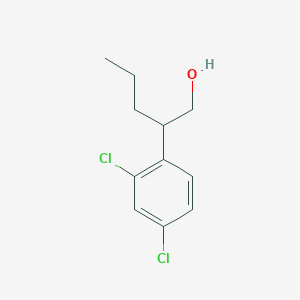
![Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2426157.png)
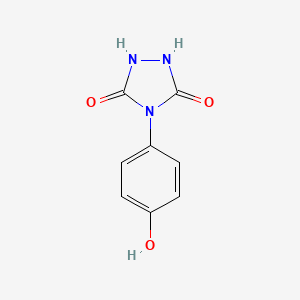
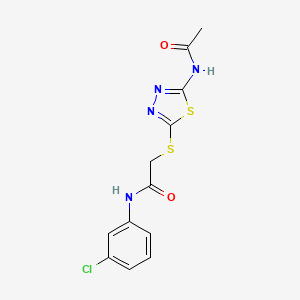
![12-amino-4-(methylamino)-8-oxo-10-phenyl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile](/img/structure/B2426162.png)
![3,4,5-trimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2426163.png)
![1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2426164.png)
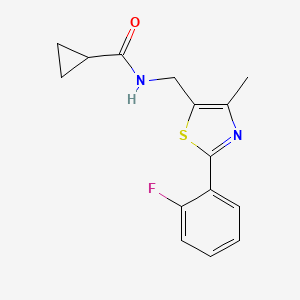
![2-(4-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2426167.png)
